REACTION_CXSMILES
|
N1C=CC=CC=1.[F:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]([OH:32])[CH2:15][CH2:16][CH2:17][N:18]2[CH2:23][CH2:22][C:21]([OH:31])([C:24]3[CH:29]=[CH:28][C:27]([CH3:30])=[CH:26][CH:25]=3)[CH2:20][CH2:19]2)=[CH:10][CH:9]=1>[O-2].[O-2].[O-2].[Cr+6].O>[OH:31][C:21]1([C:24]2[CH:29]=[CH:28][C:27]([CH3:30])=[CH:26][CH:25]=2)[CH2:22][CH2:23][N:18]([CH2:17][CH2:16][CH2:15][C:14]([C:11]2[CH:12]=[CH:13][C:8]([F:7])=[CH:9][CH:10]=2)=[O:32])[CH2:19][CH2:20]1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
1-(p-fluorophenyl)-4-[4-hydroxy-4-(p-methylphenyl)-piperidino]-1-butanol
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(CCCN1CCC(CC1)(C1=CC=C(C=C1)C)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
again cooled to 0°C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
CUSTOM
|
Details
|
to separate an oily substance
|
Type
|
EXTRACTION
|
Details
|
The oily substance is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the ethyl acetate layer was washed 4 times with each 60 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from aqueous acetone
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1(CCN(CC1)CCCC(=O)C1=CC=C(C=C1)F)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |